
Bis-BCN-PEG3-diamide
Descripción general
Descripción
Bis-BCN-PEG3-diamide is a useful research compound. Its molecular formula is C32H48N2O7 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-BCN-PEG3-diamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-BCN-PEG3-diamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Photoaddressable Linear−Dendritic Diblock Copolymers
Bis-BCN-PEG3-diamide has been utilized in the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, exhibit properties useful for liquid crystalline azodendrons with potential applications in microelectronics and sensor technology (Barrio et al., 2009).
2. Releasable PEGylation of Macromolecules
Research has explored the use of Bis-BCN-PEG3-diamide in the releasable PEGylation of macromolecules, such as proteins. This approach aims to improve therapeutic protein pharmacology by enabling the regeneration of authentic protein drugs in vivo, which is beneficial in reducing kinetic constants of enzymes and protein ligands (Zhao et al., 2006).
3. Deposition and Characterization of Bismuth Oxide Thin Films
Bis-BCN-PEG3-diamide has been used in the deposition of bismuth oxide thin films on glass substrates. These films show high oxide ionic conductivity, making them suitable for applications like solid oxide fuel cells and oxygen sensors (Fruth et al., 2005).
4. Dendrimer vs Linear Conjugate in Drug Delivery
Studies comparing dendrimer and linear bis-PEG polymer architectures have used Bis-BCN-PEG3-diamide in drug delivery systems, particularly in enhancing the solubility and cytotoxicity of paclitaxel for cancer treatment (Khandare et al., 2006).
5. Site-Specific PEGylation Using Disulfide Bridges
In the field of biopharmaceuticals, Bis-BCN-PEG3-diamide has been applied in the development of site-specific PEGylation strategies. This involves utilizing disulfide bridges in proteins for attaching PEG, enhancing therapeutic efficacy while maintaining protein structure and function (Brocchini et al., 2008).
Propiedades
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O7/c35-31(23-40-21-29-25-9-5-1-2-6-10-26(25)29)33-13-15-37-17-19-39-20-18-38-16-14-34-32(36)24-41-22-30-27-11-7-3-4-8-12-28(27)30/h25-30H,5-24H2,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSPAHINKYTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)NCCOCCOCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-BCN-PEG3-diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



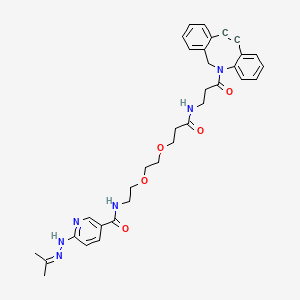
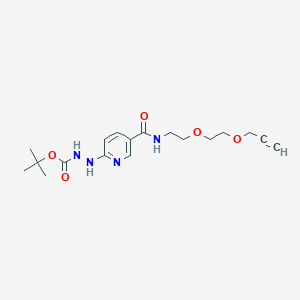


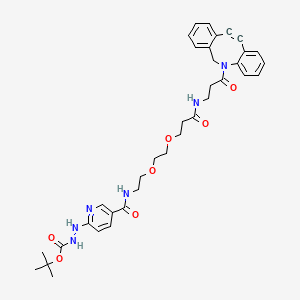


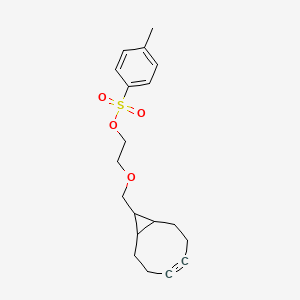

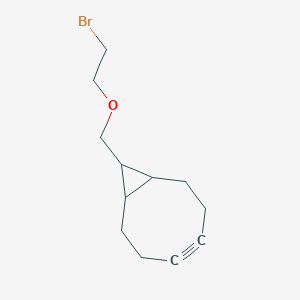
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)
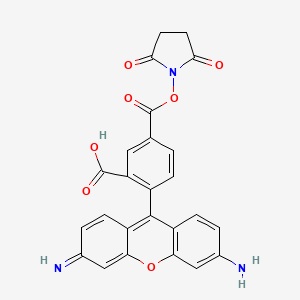
![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)